![molecular formula C9H7ClN2O2 B1404726 Ethyl 3-chloro-4-cyanopyridine-2-carboxylate CAS No. 1616500-66-3](/img/structure/B1404726.png)
Ethyl 3-chloro-4-cyanopyridine-2-carboxylate
Overview
Description
Ethyl 3-chloro-4-cyanopyridine-2-carboxylate (ECCPC) is a heterocyclic compound that contains a pyridine ring with a chloro and cyano group attached to the 4th and 2nd position, respectively . It has a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol . ECCPC is a versatile chemical compound used in scientific research, with diverse applications ranging from organic synthesis to drug discovery and material science.
Molecular Structure Analysis
The molecular structure of ECCPC is characterized by the presence of a cyano and chloro group, which make it a reactive compound that can undergo various chemical reactions . The InChI code for ECCPC is1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)6(5-11)3-4-12-8/h3-4H,2H2,1H3
. Physical And Chemical Properties Analysis
ECCPC is a light-yellow solid with a melting point of 103-104°C. It is insoluble in water but soluble in most organic solvents, such as alcohol, chloroform, and acetone. ECCPC is stable under normal conditions, but it can decompose when exposed to heat or acid.Scientific Research Applications
C9H7ClN2O2 C_9H_7ClN_2O_2 C9H7ClN2O2
and a molecular weight of 210.62 g/mol . It’s a heterocyclic organic compound that contains chlorine, cyano, and ester functional groups attached to a pyridine core. Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.Drug Development
The cyano group in Ethyl 3-chloro-4-cyanopyridine-2-carboxylate suggests potential exploration in drug development due to its frequent association with bioactivity. Pyridine derivatives, including those with cyanopyridine structures, have been reported to possess various pharmacological activities such as antihypertensive, anti-inflammatory, and analgesic properties . This compound could serve as a precursor or intermediate in synthesizing novel drug candidates.
Antitumor Activity
Some pyridine derivatives have shown promising antitumor activity against liver carcinoma cell lines (HEPG2) . Ethyl 3-chloro-4-cyanopyridine-2-carboxylate could be used to synthesize new compounds for evaluating their structure-activity relationship (SAR) and potential as anticancer agents.
Material Science
The presence of electron-withdrawing (Cl, CN) and electron-donating (ester) groups in this compound suggests potential applications in material science. These functional groups can facilitate various interactions, possibly leading to the development of new materials with unique properties.
Organic Synthesis
Ethyl 3-chloro-4-cyanopyridine-2-carboxylate can be used in organic synthesis as a building block. Its reactive functional groups allow for further functionalization, enabling the creation of a wide range of derivatives with diverse chemical properties.
Chemical Reactions Analysis
The cyano group offers possibilities for nucleophilic substitution reactions, which could replace the cyano group with other functional groups, leading to diverse derivatives. This makes it a valuable compound for studying reaction mechanisms and developing synthetic methodologies.
Pharmacological Research
Given the wide range of biological applications of pyridine derivatives, this compound can be used in pharmacological research to develop new bioactive molecules. Its structure allows for the synthesis of compounds that could be tested for various biological activities .
Bioactivity Studies
The compound’s structure, featuring a pyridine ring with attached functional groups, makes it suitable for bioactivity studies. Researchers can explore its interaction with biological targets, which is crucial in the design of bioactive compounds.
Analytical Chemistry
In analytical chemistry, Ethyl 3-chloro-4-cyanopyridine-2-carboxylate can be used as a reference compound or standard due to its well-defined structure and properties. It can help in the calibration of instruments and validation of analytical methods .
Safety and Hazards
ECCPC is classified as a hazardous substance. It is labeled with the signal word “Warning” and the hazard statements H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 provide guidance on how to handle ECCPC safely .
properties
IUPAC Name |
ethyl 3-chloro-4-cyanopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)6(5-11)3-4-12-8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQROQWMDTBVLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-4-cyanopyridine-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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